2-(5-Phenylpyrimidin-2-yl)acetonitrile
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Overview
Description
2-(5-Phenylpyrimidin-2-yl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylpyrimidin-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of amidinoacetamide with ethyl benzoylacetate to form 2-(4-hydroxy-6-phenylpyrimidin-2-yl)acetamide. This intermediate is then treated with phosphoryl chloride to yield 2-(4-chloro-6-phenylpyrimidin-2-yl)acetonitrile. Subsequent conversion to the corresponding imidic ester and then to the carboxylic ester, followed by dehalogenation and hydrolysis, produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of autoclaves and other high-pressure equipment may be employed to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylpyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(5-Phenylpyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Phenylpyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-Chlorophenyl)pyrimidine: Contains a chlorophenyl group instead of a phenyl group.
Uniqueness
2-(5-Phenylpyrimidin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-phenylpyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9H,6H2 |
InChI Key |
CPSAOERBTSMSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CC#N |
Origin of Product |
United States |
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